Phosphoguanidinoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

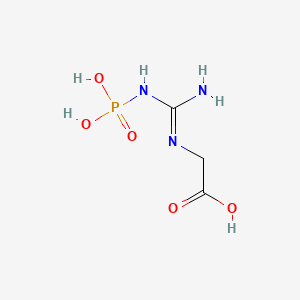

Phosphoguanidinoacetate, also known as guanidinoacetate phosphate or phosphoglycocyamine, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Phosphoguanidinoacetic acid is a guanidinoacetate having a phospho group attached to the primary amino part of the guanidine moiety. It is a phosphoramide and a member of guanidinoacetic acids. It is a conjugate acid of a phosphonatoguanidiniumylacetate(2-).

科学研究应用

Biochemical Properties

Phosphoguanidinoacetate is characterized by its structural similarity to phosphocreatine, a key energy buffer in muscle and brain tissues. It serves as an important substrate in high-energy phosphate transfer reactions, particularly in conditions where creatine is deficient. The compound's ability to participate in metabolic pathways makes it a subject of interest for understanding energy homeostasis in various biological systems.

Physiological Relevance

-

Energy Metabolism :

- This compound has been shown to partly compensate for the lack of phosphocreatine in skeletal muscle during ischemic stress. In studies involving GAMT knockout mice (which lack guanidinoacetate methyltransferase), this compound levels increased significantly, indicating its role as an alternative energy source under conditions of creatine deficiency .

- Creatine Deficiency Syndromes :

Case Studies

-

GAMT Knockout Mouse Model :

- In a study utilizing GAMT knockout mice, researchers observed that despite the absence of creatine, these mice could utilize this compound for high-energy phosphate transfer during ischemic events. The recovery rate of this compound after ischemia was notably reduced compared to that of wild-type mice's phosphocreatine recovery .

-

Biochemical Adaptations :

- Another study highlighted that GAMT deficiency leads to significant alterations in guanidino compound levels within the brain and skeletal muscle. The increased levels of this compound were linked to adaptations that may mitigate some effects of energy depletion but also contributed to increased oxidative stress and altered enzyme activities .

Data Tables

| Study | Model | Findings | Key Measurements |

|---|---|---|---|

| Study 1 | GAMT Knockout Mice | Increased use of this compound during ischemia | 31P MR spectroscopy showed elevated PGua levels |

| Study 2 | Biochemical Analysis | Altered guanidino compound levels correlated with metabolic dysfunction | Elevated GAA and PGua levels; decreased antioxidant defenses |

Therapeutic Implications

The findings surrounding this compound suggest potential therapeutic avenues for conditions associated with impaired energy metabolism. By understanding how this compound functions as a substitute for phosphocreatine, researchers may develop strategies to enhance energy availability in tissues affected by creatine deficiencies or other metabolic disorders.

常见问题

Basic Research Questions

Q. How can phosphoguanidinoacetate be detected and quantified in biological samples?

- Methodological Answer : Use spectrophotometric assays with potassium phosphate buffer (0.025 mol dm⁻³, pH 6.7–7.0) and MgCl₂ as a cofactor . Prepare standards via enzymatic reactions (e.g., guanidinoacetate kinase catalysis of ATP and guanidinoacetate) and validate using calibration curves. Ensure sample preparation avoids interfering compounds by employing centrifugation and filtration .

Q. What are the standard protocols for synthesizing this compound in vitro?

- Methodological Answer : Utilize guanidinoacetate kinase (EC 2.7.3.1) to catalyze the reaction: ATP + guanidinoacetate → ADP + this compound. Optimize conditions with phosphate buffer (0.020 mol/L, pH 7.0) and MgCl₂. Monitor reaction progress via UV-Vis spectroscopy at 340 nm for NADH depletion .

Q. How should researchers design a pilot study to assess this compound’s role in cellular energy metabolism?

- Methodological Answer : Use cell lines (e.g., neuronal or muscle cells) and measure ATP/ADP ratios via HPLC before/after this compound exposure. Include controls with creatine and phosphocreatine to compare energy buffering efficacy. Replicate experiments ≥3 times to ensure statistical power .

Q. What statistical methods are appropriate for analyzing this compound kinetic data?

- Methodological Answer : Apply Michaelis-Menten kinetics using nonlinear regression (e.g., GraphPad Prism). Report Vₘₐₓ, Kₘ, and kₐₜ with 95% confidence intervals. For comparative studies, use ANOVA followed by post-hoc tests (Tukey’s HSD) .

Q. How to formulate a focused research question on this compound’s biochemical pathways?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound compensate for phosphocreatine deficiency in GAMT knockout models, and what are the kinetic implications?” Avoid overly broad questions; refine scope via literature gaps .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported neurotoxic effects of guanidinoacetate derivatives?

- Methodological Answer : Conduct dose-response studies across physiologically relevant concentrations (e.g., 1–100 µM) in neuronal cultures. Use live-cell imaging to assess apoptosis (Annexin V staining) and mitochondrial membrane potential (JC-1 dye). Compare results across multiple cell lines and exposure durations .

Q. How to calculate thermodynamic parameters for this compound hydrolysis?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure ΔH, ΔS, and ΔG. Validate using Guynn’s reference reaction (K = 364 at 311.15 K, ionic strength 0.25 mol dm⁻³). Account for buffer ionization effects via control experiments with inert salts .

Q. What in vivo models are optimal for studying this compound’s therapeutic potential in metabolic disorders?

- Methodological Answer : Use GAMT-deficient murine models. Administer this compound intravenously (0.5–2 mg/kg) and monitor via ¹H-NMR spectroscopy in plasma and cerebrospinal fluid. Assess behavioral outcomes (e.g., rotorod tests) and correlate with tissue this compound levels .

Q. How to design a robust protocol for this compound stability testing under physiological conditions?

- Methodological Answer : Incubate the compound in simulated body fluid (pH 7.4, 37°C) and quantify degradation via LC-MS/MS at 0, 24, 48, and 72 hours. Include EDTA to chelate metal ions and test protease inhibitors to isolate enzymatic vs. non-enzymatic pathways .

Q. What computational approaches predict this compound’s interactions with enzymes like guanidinoacetate kinase?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of guanidinoacetate kinase (PDB ID: 3DHS). Validate with molecular dynamics simulations (GROMACS) to assess binding free energies (MM-PBSA) and residue-specific interactions .

Q. Data Analysis and Presentation Guidelines

- Handling Large Datasets : Use appendices for raw data (e.g., HPLC chromatograms) and include processed data (means ± SD) in the main text. For spectral data, apply Savitzky-Golay smoothing .

- Addressing Methodological Bias : Perform Bland-Altman analysis for assay comparisons and report inter-operator variability .

属性

CAS 编号 |

5115-19-5 |

|---|---|

分子式 |

C3H8N3O5P |

分子量 |

197.09 g/mol |

IUPAC 名称 |

2-[[amino-(phosphonoamino)methylidene]amino]acetic acid |

InChI |

InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11) |

InChI 键 |

UUZLOPBEONRDRY-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)N=C(N)NP(=O)(O)O |

规范 SMILES |

C(C(=O)O)N=C(N)NP(=O)(O)O |

Key on ui other cas no. |

5115-19-5 |

物理描述 |

Solid |

同义词 |

phosphoglycocyamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。